![molecular formula C11H11NO2 B14735775 (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one CAS No. 5458-72-0](/img/structure/B14735775.png)
(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one is an organic compound characterized by the presence of an oxolan-2-one ring and a 4-aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one typically involves the condensation of 4-aminobenzaldehyde with oxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
(3E)-3-[(4-nitrophenyl)methylidene]oxolan-2-one: Similar structure but with a nitro group instead of an amino group.
(3E)-3-[(4-hydroxyphenyl)methylidene]oxolan-2-one: Contains a hydroxy group instead of an amino group.
(3E)-3-[(4-methylphenyl)methylidene]oxolan-2-one: Features a methyl group instead of an amino group.
Uniqueness
The presence of the amino group in (3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one imparts unique reactivity and biological activity compared to its analogs. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
5458-72-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H11NO2/c12-10-3-1-8(2-4-10)7-9-5-6-14-11(9)13/h1-4,7H,5-6,12H2/b9-7+ |
InChIキー |
QHORWUVDDBIDJI-VQHVLOKHSA-N |
異性体SMILES |
C\1COC(=O)/C1=C/C2=CC=C(C=C2)N |
正規SMILES |
C1COC(=O)C1=CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




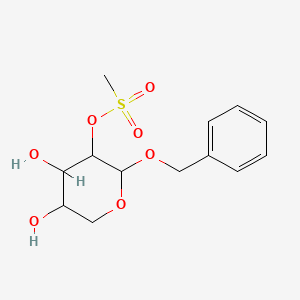

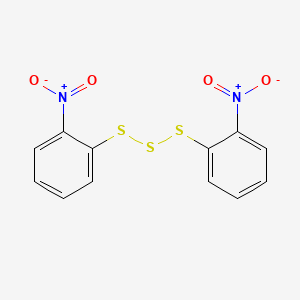
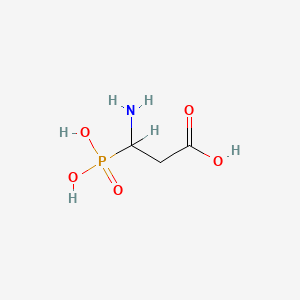
![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)

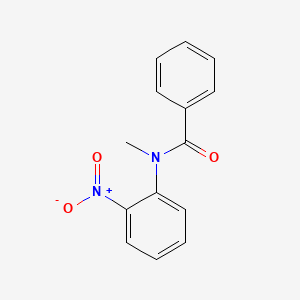
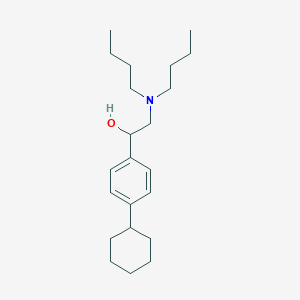
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
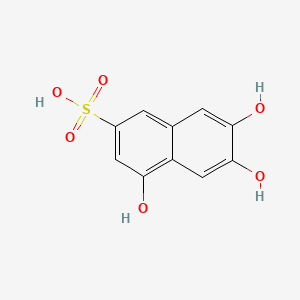
![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
